Sodium 2-methanesulfonylethane-1-sulfinate
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Overview
Description
Sodium 2-methanesulfonylethane-1-sulfinate is a versatile organosulfur compound widely used in various chemical reactions and industrial applications. This compound, characterized by its sulfonyl and sulfinate groups, serves as a crucial building block in the synthesis of numerous valuable organosulfur compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of sodium sulfinates, including sodium 2-methanesulfonylethane-1-sulfinate, typically involves the reduction of sulfonyl chlorides using sodium sulfite . This method is favored due to its simplicity and efficiency. The reaction is generally carried out in an aqueous medium under mild conditions, ensuring high yields and purity of the final product .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters such as temperature, pH, and concentration to optimize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: Sodium 2-methanesulfonylethane-1-sulfinate undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are facilitated by the presence of its reactive sulfonyl and sulfinate groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Typical reagents include alkyl halides and aryl halides under basic conditions.
Major Products: The reactions of this compound often yield valuable products such as sulfones, sulfonamides, and sulfoxides .
Scientific Research Applications
Sodium 2-methanesulfonylethane-1-sulfinate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of sodium 2-methanesulfonylethane-1-sulfinate involves its ability to act as a nucleophile or electrophile, depending on the reaction conditions . Its sulfonyl group can participate in nucleophilic substitution reactions, while the sulfinate group can undergo oxidation or reduction . These properties make it a versatile reagent in various chemical transformations.
Comparison with Similar Compounds
- Sodium methanesulfinate
- Sodium benzenesulfinate
- Sodium toluenesulfinate
Comparison: Compared to other sodium sulfinates, sodium 2-methanesulfonylethane-1-sulfinate is unique due to its specific structural features, which confer distinct reactivity and selectivity in chemical reactions . Its dual functional groups (sulfonyl and sulfinate) provide a broader range of applications and make it a valuable reagent in both academic and industrial research .
Properties
Molecular Formula |
C3H7NaO4S2 |
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Molecular Weight |
194.2 g/mol |
IUPAC Name |
sodium;2-methylsulfonylethanesulfinate |
InChI |
InChI=1S/C3H8O4S2.Na/c1-9(6,7)3-2-8(4)5;/h2-3H2,1H3,(H,4,5);/q;+1/p-1 |
InChI Key |
XULGUCLEVCTFLJ-UHFFFAOYSA-M |
Canonical SMILES |
CS(=O)(=O)CCS(=O)[O-].[Na+] |
Origin of Product |
United States |
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